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Compound of Interest

Compound Name:
4-[(Tributylstannyl)methoxy]-1-

butanol

CAS No.: 1079333-36-0

Cat. No.: B2811536

Get Quote

Executive Summary & Technical Context[1][2][3][4]
[5][6][7][8]
In the development of radiopharmaceuticals, particularly for PET (

C) and SPECT (

I) imaging, stannylated precursors are critical. 4-[(Tributylstannyl)methoxy]-1-butanol serves
as a bifunctional linker: the hydroxyl group allows conjugation to bioactive vectors, while the

-alkoxystannane moiety acts as a leaving group for electrophilic radiohalogenation or lithiation.

This guide provides a definitive comparison of the 13C NMR spectral signature of this molecule

against its synthetic precursors and common impurities. Accurate assignment is vital because

organotin byproducts are toxic and can interfere with downstream radiolabeling yields.

Key Chemical Features[2][3][4][6][9][10][11][12][13][14]
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-Alkoxystannane Core (

): A diagnostic motif with unique electronic shielding.

Tributylstannyl Moiety (

): Characterized by distinct satellite peaks due to

and

coupling.

Aliphatic Backbone: A 4-carbon chain terminating in a primary alcohol.

13C NMR Spectral Data: The Comparative Matrix
The following data distinguishes the target molecule from its non-stannylated backbone (1,4-

Butanediol) and common organotin contaminants.

Table 1: Chemical Shift Assignments ( , ppm in CDCl )
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Carbon Label Moiety

Chemical Shift
(

)

Multiplicity (J-
Coupling)

Diagnostic
Note

C-1 63.2 ± 0.5 Hz

Critical Identifier.

Deshielded

relative to alkyl

stannanes;

shielded relative

to acetals.

C-2 70.5 ± 0.5 -
Typical ether

shift.

C-3 26.8 ± 0.5 -
Overlaps with Tin

carbons.

C-4 29.8 ± 0.5 -

C-5 62.4 ± 0.5 - Primary alcohol.

Sn-
(Butyl) 9.8 ± 0.2 Hz

Diagnostic of

group.

Sn- 27.9 ± 0.2 Hz

Often appears as

a triplet-like

signal due to

satellites.

Sn- 27.0 ± 0.2 Hz
Strong coupling

often observed.

Sn- 13.7 ± 0.1 - Terminal methyl.

Table 2: Diagnostic Coupling Constants ( )
Tin has two NMR-active isotopes with spin 1/2:
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(7.6%) and

(8.6%). In 13C NMR, these manifest as "satellite" peaks flanking the main carbon signal.

Coupling Type Bond Path Value (Hz) Interpretation

Direct Bond 300 - 350

Confirms covalent Sn-

C bond. Essential for

purity check.

Geminal ~20

Small splitting, often

unresolved in broad

peaks.

Vicinal 50 - 60

Karplus-dependent;

confirms butyl chain

conformation.

Structural Visualization & Assignment Map
The following diagram maps the NMR assignments to the molecular structure, highlighting the

"Heavy Atom Effect" zone where Tin influences the shifts.

Figure 1: 13C NMR Assignment Map for 4-[(Tributylstannyl)methoxy]-1-butanol
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Caption: Figure 1 illustrates the carbon backbone with corresponding chemical shifts. Note the

deshielding effect of Oxygen on C-1 and C-2, and the shielding effect of Tin on Sn-

.
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A. Synthesis Workflow (Stille Precursor Route)
To generate this molecule, a nucleophilic substitution using tributylstannylmethyl iodide is the

industry standard.

Reagents: 1,4-Butanediol (5.0 eq, large excess to prevent dimerization), NaH (1.1 eq),

(1.0 eq).

Solvent: Anhydrous THF or DMF.

Procedure:

Deprotonate 1,4-butanediol with NaH at 0°C.

Add

dropwise.

Stir at RT for 12h.

Purification: Silica gel chromatography (Hexane/EtOAc). Note: Tin compounds streak on

silica; add 1% triethylamine to the eluent.

B. NMR Acquisition Protocol
Standard parameters often miss Tin satellites due to poor S/N ratio.

Solvent: CDCl

(Standard reference: 77.16 ppm).[1]

Concentration: >20 mg/0.6 mL is recommended to resolve satellites.

Relaxation Delay (D1): Set to 2-3 seconds. Organotin carbons (especially methyls) can have

long T1 relaxation times.

Spectral Width: -10 ppm to 150 ppm.
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Diagnostic Decision Tree (Quality Control)
Use this logic flow to interpret your NMR results and identify common failure modes (e.g.,

protodestannylation).

Analyze 13C NMR Spectrum

Are Sn-C Satellites Visible
around 9.8 ppm?

Is the C-1 Peak at ~63 ppm?

Yes

Impurity: Protodestannylation
(Product is likely Methyl Butyl Ether)

No (Sn lost)

Impurity: Bu3Sn-H or Bu3Sn-SnBu3
(Check for peaks at -5 or -10 ppm)

No (Shift is wrong)

Target Compound Confirmed

Yes

Click to download full resolution via product page

Caption: Logic flow for verifying the integrity of the stannylated linker using 13C NMR markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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